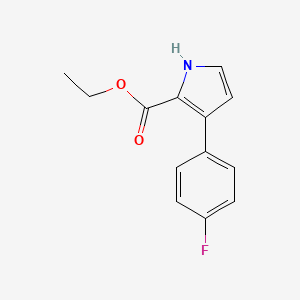![molecular formula C8H12BNO5S B13711204 1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)
1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid is a compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a boronic acid group, a pyridine ring, and a methylsulfonyl ethyl group.
Méthodes De Préparation
The synthesis of 1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a boronic acid reagent under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where functional groups can be replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Applications De Recherche Scientifique
1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pathways involved in its action depend on the specific context of its use, such as in catalysis or as a therapeutic agent .
Comparaison Avec Des Composés Similaires
1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid can be compared with other boronic acid derivatives and pyridine-containing compounds. Similar compounds include:
Phenylboronic Acid: Known for its use in Suzuki-Miyaura coupling reactions.
Pyridine-3-boronic Acid: Another boronic acid derivative with applications in organic synthesis.
Methylsulfonyl Ethyl Pyridine: A compound with similar structural features but different reactivity. The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C8H12BNO5S |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
[1-(2-methylsulfonylethyl)-6-oxopyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO5S/c1-16(14,15)5-4-10-6-7(9(12)13)2-3-8(10)11/h2-3,6,12-13H,4-5H2,1H3 |
Clé InChI |
AYJKZGCCLAHQMN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C(=O)C=C1)CCS(=O)(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)
![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)



